molecular formula C13H20ClN3O2S B2574285 4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 825607-66-7

4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2574285
CAS No.: 825607-66-7
M. Wt: 317.83
InChI Key: OLNMVIIFAGROOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a sulfonamide group and a 3-chloro-2-methylphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 3-chloro-2-methylphenylamine with N,N-dimethylpiperazine in the presence of a sulfonyl chloride reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Preparation of 3-chloro-2-methylphenylamine.

    Step 2: Reaction of 3-chloro-2-methylphenylamine with N,N-dimethylpiperazine.

    Step 3: Introduction of the sulfonamide group using a sulfonyl chloride reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.

    Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create new pharmaceutical agents with specific therapeutic effects.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 3-chloro-5-methylphenylcarbamate-β-cyclodextrin

Uniqueness

4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific research applications.

Biological Activity

4-(3-Chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by a piperazine ring substituted with a chloro- and methyl-containing aromatic moiety, is being investigated for various pharmacological properties, including antimicrobial and anticancer activities. This article provides an overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H18ClN3O2S\text{C}_{12}\text{H}_{18}\text{ClN}_{3}\text{O}_{2}\text{S}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell proliferation.
  • Acetylcholinesterase Inhibition : The compound may interact with acetylcholinesterase, suggesting possible applications in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase.
  • Cell Cycle Disruption : Research indicates that the compound may affect cell cycle regulation, particularly in cancer cells.
  • Molecular Docking Studies : Virtual screening has demonstrated binding affinity to various molecular targets involved in disease pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of specific cancer cell lines
Acetylcholinesterase InhibitionShows potential as a therapeutic agent in Alzheimer's disease

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
4-(2-Chlorophenyl)-N,N-dimethylpiperazine-1-sulfonamideSimilar piperazine core without the methyl groupModerate antibacterial activity
4-(4-Methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamideDifferent aromatic substitution affecting reactivityStrong anticancer properties

Case Studies

Recent studies have highlighted the biological potential of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against clinical isolates and found that it exhibited significant inhibition zones comparable to standard antibiotics, suggesting its utility in treating bacterial infections .
  • Cancer Cell Proliferation : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of several cancer cell lines, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Molecular docking studies indicated that the compound could effectively bind to acetylcholinesterase, which may lead to increased levels of acetylcholine and improved cognitive function in models of Alzheimer's disease .

Properties

IUPAC Name

4-(3-chloro-2-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O2S/c1-11-12(14)5-4-6-13(11)16-7-9-17(10-8-16)20(18,19)15(2)3/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNMVIIFAGROOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.